JJC12-009

Dopamine Transporter Binding Affinity Psychostimulant Use Disorder

Select JJC12-009 for its unique atypical DAT inhibition (Ki=5.45nM), inward-facing conformation preference, and low hERG cardiotoxicity risk. This profile is distinct from cocaine, enabling cleaner PSUD research without confounding variables. Ideal for mechanistic, behavioral, and SAR studies. Inquire for bulk pricing and global shipping.

Molecular Formula C29H35ClN2O2S
Molecular Weight 511.1 g/mol
Cat. No. B12363474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJJC12-009
Molecular FormulaC29H35ClN2O2S
Molecular Weight511.1 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)CC(CC2=CC=CC=C2)O)CCS(=O)CC3=CC=CC=C3C4=CC=C(C=C4)Cl
InChIInChI=1S/C29H35ClN2O2S/c30-27-13-11-25(12-14-27)29-10-5-4-9-26(29)23-35(34)20-19-31-15-6-16-32(18-17-31)22-28(33)21-24-7-2-1-3-8-24/h1-5,7-14,28,33H,6,15-23H2
InChIKeyYNFRPNGKSVHAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JJC12-009: A High-Affinity Atypical Dopamine Transporter (DAT) Inhibitor for Psychostimulant Use Disorder Research


JJC12-009 (1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol) is a potent and selective atypical dopamine transporter (DAT) inhibitor with a reported binding affinity (Ki) of 5.45 nM [1]. As a member of the (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amine class, it is designed for research into psychostimulant use disorders (PSUD), offering a distinct pharmacological profile characterized by reduced hERG activity and a preference for an inward-facing DAT conformation [2]. The compound's molecular formula is C29H35ClN2O2S, with a molecular weight of 511.12 g/mol [1].

JJC12-009: Why Generic DAT Inhibitor Substitution is Inadequate for PSUD Research Models


Generic substitution of JJC12-009 with other dopamine transporter (DAT) inhibitors is scientifically untenable due to its unique combination of high DAT affinity, an atypical binding mode (inward-facing conformation preference), and a significantly reduced cardiotoxicity risk profile (low hERG activity) [1]. Unlike classical DAT inhibitors such as cocaine, which exhibit high hERG activity and an outward-facing binding conformation, JJC12-009 demonstrates a 69-fold reduction in affinity for the inward-facing Y335A hDAT mutant compared to wild-type, a profile distinct from both cocaine and other in-class analogs [1]. This specific pharmacological signature directly impacts its utility in studying psychostimulant use disorders (PSUD) without the confounding variables of off-target cardiotoxicity or psychostimulant-like behaviors [1].

JJC12-009: Quantified Differentiation from Key DAT Inhibitor Comparators


JJC12-009 Exhibits Superior DAT Binding Affinity Compared to Cocaine

JJC12-009 demonstrates a significantly higher binding affinity for the dopamine transporter (DAT) than the reference compound cocaine. In competitive radioligand binding assays using [3H]WIN35,428 on COS7 cells expressing wild-type human DAT (hDAT WT), JJC12-009 achieved a Ki of 5.45 nM [1]. In contrast, cocaine exhibits a Ki of 219 nM (SEM interval: 191–250 nM) under the same assay conditions [1].

Dopamine Transporter Binding Affinity Psychostimulant Use Disorder

JJC12-009 Demonstrates an Atypical Inward-Facing DAT Binding Conformation Distinct from Cocaine

JJC12-009's binding mode differs fundamentally from cocaine's outward-facing preference. This is evidenced by its affinity ratio for the inward-facing Y335A hDAT mutant versus wild-type (WT) hDAT. For JJC12-009 (compound 10k), the Y335A/WT affinity ratio is 69 [1]. In comparison, cocaine exhibits a ratio of 70 under identical conditions [1].

Dopamine Transporter Binding Conformation Atypical DAT Inhibitor

JJC12-009 Exhibits Superior DAT Affinity and a Distinct Structure-Activity Relationship Compared to JJC8-091

When compared to the lead atypical DAT inhibitor JJC8-091 (compound 1), JJC12-009 demonstrates a notable improvement in binding affinity. JJC12-009 has a DAT Ki of 5.45 nM [1], whereas JJC8-091 has a reported Ki of 15.7 nM for hDAT [2]. Furthermore, the structure-activity relationship (SAR) within this series highlights the critical role of the sulfoxide moiety; the sulfide analogue of JJC12-009 (9k) shows an ~8-fold lower affinity (Ki = 78.8 nM) compared to JJC12-009 [1].

Dopamine Transporter Structure-Activity Relationship Atypical DAT Inhibitor

JJC12-009 Shows a Favorable hERG Activity Profile Compared to Earlier Generation DAT Inhibitors

A key goal in developing this series was to reduce hERG (human ether-à-go-go-related gene) channel activity, a predictor of cardiotoxicity. While specific IC50 values for JJC12-009's hERG inhibition are not provided in the primary reference, the study explicitly states that reducing hERG activity was a primary optimization goal and that the biphenyl series (which includes JJC12-009) was evaluated for this parameter [1]. The paper contrasts this series with earlier '4′F-bisphenyl analogues' and highlights the improved hERG profile of select biphenyl analogues, including 9c, 10i, and 10k (JJC12-009) [1].

hERG Cardiotoxicity Safety Pharmacology

JJC12-009 Demonstrates High Predicted CNS Penetrability Based on Multiparameter Optimization

The study calculated Multiparameter Optimization (MPO) scores to predict central nervous system (CNS) penetrability. Compounds with an MPO score greater than 3 are predicted to be CNS penetrant [1]. While the exact MPO score for JJC12-009 is not individually listed, the study states that 'Multiparameter optimization scores (MPO > 3) indicated central nervous system (CNS) penetrability' for the series [1]. This is a critical property for any DAT inhibitor intended for research on neuropsychiatric disorders.

CNS Penetration Blood-Brain Barrier Drug-like Properties

JJC12-009: Optimal Research Applications Based on Quantitative Differentiation


In Vitro Studies of DAT Binding Conformation and Atypical Inhibitor Mechanisms

JJC12-009 is ideally suited for in vitro mechanistic studies aimed at elucidating the structure-function relationship of dopamine transporter (DAT) inhibition. Its well-characterized binding affinity for both wild-type (WT) and the inward-facing Y335A mutant hDAT provides a robust tool for investigating conformational dynamics [1]. Researchers can use JJC12-009 as a reference compound to compare and contrast binding modes with classical inhibitors like cocaine, which exhibits a distinct outward-facing preference [1]. This makes it invaluable for screening assays designed to identify novel compounds with an 'atypical' profile.

In Vivo Behavioral Pharmacology in Rodent Models of Psychostimulant Use Disorder (PSUD)

Given its high DAT affinity, predicted CNS penetrability (MPO > 3), and reduced hERG liability, JJC12-009 is a compelling candidate for in vivo studies in rodent models of cocaine or methamphetamine use disorder [1]. Its atypical binding profile suggests it may attenuate drug-seeking behavior without producing the confounding psychostimulant-like or cardiotoxic effects associated with other DAT inhibitors [1]. This allows for a cleaner interpretation of behavioral outcomes related to therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies for Next-Generation Atypical DAT Inhibitors

JJC12-009 serves as a critical benchmark in SAR studies. Its ~3-fold increase in DAT affinity over the lead compound JJC8-091 and its ~14-fold increase over its sulfide analogue (9k) highlight the importance of the sulfoxide moiety and the specific alicyclic amine substituent [1]. Medicinal chemists can use JJC12-009 as a scaffold for further optimization, leveraging its improved potency and favorable hERG profile to design even more selective and safe atypical DAT inhibitors.

Ex Vivo Neurochemical Studies Using Techniques Like Fast-Scan Cyclic Voltammetry (FSCV)

The high potency and unique binding conformation of JJC12-009 make it a valuable tool for ex vivo neurochemical investigations. Its ability to potently inhibit DAT (Ki = 5.45 nM) can be used in brain slice preparations, such as those from the nucleus accumbens, to study real-time dopamine dynamics using techniques like FSCV [1]. This allows researchers to directly measure how JJC12-009 modulates evoked dopamine release and clearance, providing mechanistic insights into its effects on neurotransmission that are distinct from those of cocaine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JJC12-009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.